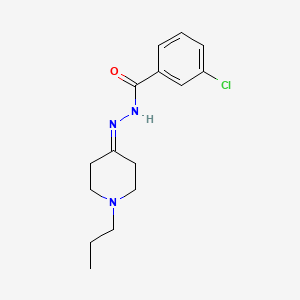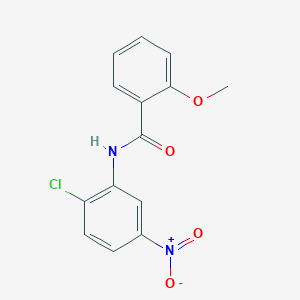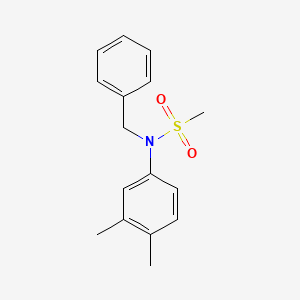
N-benzyl-2,4-dichloro-N-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2,4-dichloro-N-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is a colorless, oily liquid with a slightly sweet odor and is widely used in sprays, lotions, and other insect repellent products.
作用机制
The exact mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide is not fully understood, but it is believed to work by blocking the insects' ability to detect human odors. N-benzyl-2,4-dichloro-N-ethylbenzamide is thought to interfere with the insects' olfactory receptors, making it difficult for them to locate and bite humans.
Biochemical and Physiological Effects:
N-benzyl-2,4-dichloro-N-ethylbenzamide has been found to have a low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N-benzyl-2,4-dichloro-N-ethylbenzamide has also been found to have some effects on the central nervous system, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
N-benzyl-2,4-dichloro-N-ethylbenzamide is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to use N-benzyl-2,4-dichloro-N-ethylbenzamide in a controlled manner and to take precautions to avoid skin contact and inhalation. N-benzyl-2,4-dichloro-N-ethylbenzamide can also be toxic to some non-target organisms, so it is important to use it with caution in outdoor experiments.
未来方向
There are several areas of research that could be pursued in the future related to N-benzyl-2,4-dichloro-N-ethylbenzamide. These include:
1. Developing new and more effective insect repellents that are less toxic and more environmentally friendly than N-benzyl-2,4-dichloro-N-ethylbenzamide.
2. Studying the mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide in more detail to better understand how it works and how it can be improved.
3. Investigating the effects of N-benzyl-2,4-dichloro-N-ethylbenzamide on non-target organisms, such as bees and other pollinators, to better understand its environmental impact.
4. Developing new methods for synthesizing N-benzyl-2,4-dichloro-N-ethylbenzamide that are more efficient and environmentally friendly.
5. Studying the potential health effects of long-term exposure to N-benzyl-2,4-dichloro-N-ethylbenzamide in humans and other animals.
Overall, N-benzyl-2,4-dichloro-N-ethylbenzamide is a highly effective insect repellent that has been extensively studied for its effectiveness and safety. While there are some limitations and potential environmental concerns associated with its use, it remains one of the most widely used and effective insect repellents in the world.
合成方法
N-benzyl-2,4-dichloro-N-ethylbenzamide can be synthesized by the reaction of ethyl benzoyl chloride with benzyl chloride in the presence of a base. The resulting product is then purified by distillation or recrystallization. The synthesis of N-benzyl-2,4-dichloro-N-ethylbenzamide is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
N-benzyl-2,4-dichloro-N-ethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. N-benzyl-2,4-dichloro-N-ethylbenzamide works by blocking the insects' ability to detect human odors, making it difficult for them to locate and bite humans.
属性
IUPAC Name |
N-benzyl-2,4-dichloro-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-9-8-13(17)10-15(14)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUSNRMGEMRRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,4-dichloro-N-ethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)

![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)

![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)